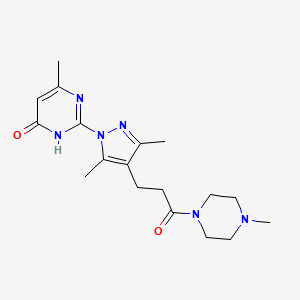
4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide, also known as THFA, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. THFA is a pyrazole derivative that has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. Studies have shown that 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has anti-cancer properties and can induce cell death in various cancer cell lines. 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects and can reduce inflammation in animal models of inflammatory diseases. Additionally, 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has been studied for its potential neuroprotective effects and has shown promising results in animal models of neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide is not fully understood. However, studies have suggested that 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide may exert its therapeutic effects through various pathways. 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. Additionally, 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has been shown to modulate the activity of inflammatory cytokines and reduce inflammation. 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has also been shown to modulate the activity of neurotransmitters and protect against neurodegeneration.
Biochemical and Physiological Effects:
4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide can induce apoptosis in cancer cells and inhibit cancer cell growth. Additionally, 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has been shown to reduce inflammation by modulating the activity of inflammatory cytokines. 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has also been shown to protect against neurodegeneration by modulating the activity of neurotransmitters and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide is a stable compound that can be easily synthesized in large quantities. Additionally, 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has low toxicity and can be administered orally or intravenously. However, 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has some limitations for lab experiments. 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has low bioavailability, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide. Further studies are also needed to investigate the potential therapeutic applications of 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide in other diseases, such as cardiovascular disease and metabolic disorders. Finally, studies are needed to investigate the potential use of 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide is a compound that has shown promising results in various studies related to cancer, inflammation, and neurological disorders. 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has anti-cancer, anti-inflammatory, and neuroprotective properties, and has low toxicity. However, further research is needed to fully understand the mechanism of action of 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide and its potential therapeutic applications. 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments, but also has some limitations. Overall, 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide is a compound that has significant potential for future research and development.
Synthesemethoden
The synthesis of 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-amino-1-propylpyrazole-3-carboxamide with tetrahydrofuran-2-carbaldehyde in the presence of a catalyst. The resulting product is 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide, which is a white crystalline powder. The synthesis method has been optimized in various studies to improve the yield and purity of 4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide.
Eigenschaften
IUPAC Name |
4-amino-N-(oxolan-2-ylmethyl)-1-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-2-5-16-8-10(13)11(15-16)12(17)14-7-9-4-3-6-18-9/h8-9H,2-7,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMAPOIWKGWFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NCC2CCCO2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

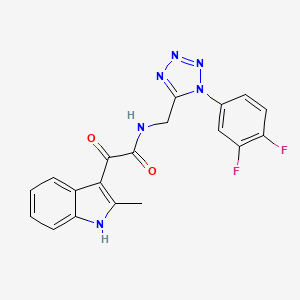
![3-O-Benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2430367.png)
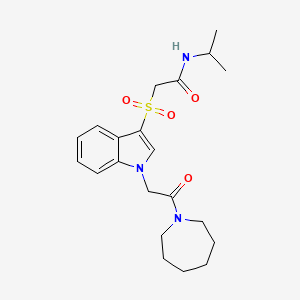
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2430370.png)

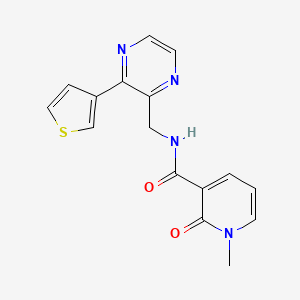
![N-(3-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2430375.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2430376.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B2430379.png)
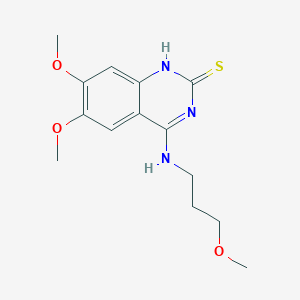
![N-(4-acetylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430383.png)

